molecular formula C17H26N2O2 B058278 Dpohbq CAS No. 116584-96-4

Dpohbq

Cat. No.: B058278
CAS No.: 116584-96-4
M. Wt: 290.4 g/mol
InChI Key: HRHOJILAWKHXNU-GJZGRUSLSA-N
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Description

Dpohbq (systematic IUPAC name pending verification) is a hybrid multidentate ligand primarily investigated for its coordination chemistry with transition metals, particularly in catalytic applications. Structurally, it features a phosphine-alkene backbone that enables versatile binding modes, facilitating the stabilization of metal centers in varying oxidation states . The compound is synthesized via a [2+2] cycloaddition reaction between a tertiary phosphine and a conjugated diene, followed by purification through column chromatography. Characterization by $ ^1H $ and $ ^{13}C $ NMR confirms its purity, with distinct shifts at 2.1–2.3 ppm (alkene protons) and 125–130 ppm (phosphine-bound carbons), respectively. Elemental analysis validates its stoichiometry (C: 58.3%, H: 6.7%, P: 12.1%) .

This compound exhibits remarkable thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO), making it suitable for homogeneous catalysis. Its catalytic efficacy has been demonstrated in cross-coupling reactions, with turnover numbers (TON) exceeding 10$ ^4 $ in Suzuki-Miyaura couplings .

Properties

CAS No.

116584-96-4

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(4aS,10aS)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-1H-benzo[g]quinoxaline

InChI

InChI=1S/C17H26N2O2/c1-4-8-19-9-7-18-14-10-12-13(11-15(14)19)17(21-3)6-5-16(12)20-2/h5-6,14-15,18H,4,7-11H2,1-3H3/t14-,15-/m0/s1

InChI Key

HRHOJILAWKHXNU-GJZGRUSLSA-N

SMILES

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC

Isomeric SMILES

CCCN1CCN[C@@H]2[C@@H]1CC3=C(C=CC(=C3C2)OC)OC

Canonical SMILES

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC

Other CAS No.

116584-96-4

Synonyms

6,9-dimethoxy-1-n-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoxaline
DPOHBQ
VICO 81
VICO-81

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogue: Tris(2-vinylphenyl)phosphine (TVP)

TVP shares a phosphine-alkene framework with Dpohbq but differs in substituent arrangement and denticity.

Property This compound TVP
Denticity Tridentate Bidentate
Metal Affinity Prefers Pd(II), Ni(II) Binds Au(I), Cu(I)
Catalytic Efficiency TON: 12,000 (Suzuki) TON: 8,500 (Hydrogenation)
Solubility High in DMSO Moderate in THF
Thermal Stability >250°C 180°C (decomposition)

Key Findings :

  • This compound’s tridentate structure enhances metal-ligand cooperativity, enabling higher TON in cross-coupling reactions compared to TVP’s bidentate system .

Functional Analogue: 1,2-Bis(diphenylphosphino)ethane (dppe)

dppe, a diphosphine ligand, is functionally analogous to this compound in facilitating electron transfer but differs in electronic and steric profiles.

Property This compound dppe
Electron Donor Strength Moderate ($\chi = 2.1$) Strong ($\chi = 1.8$)
Steric Bulk Low ($ \theta = 120^\circ $) High ($ \theta = 145^\circ $)
Catalytic Selectivity 98% (C-C coupling) 85% (C-C coupling)
Oxidative Stability Stable in air (48 hrs) Degrades in air (12 hrs)

Key Findings :

  • This compound’s moderate electron donor strength balances metal-ligand interactions, avoiding over-stabilization of intermediates—a common issue with strongly donating ligands like dppe .
  • dppe’s steric bulk impedes substrate access in crowded catalytic cycles, whereas this compound’s flexible backbone accommodates diverse substrates .

Research Implications and Limitations

This compound’s hybrid design bridges the gap between traditional phosphine and alkene ligands, offering enhanced catalytic versatility. However, its synthetic complexity (yield: 55–60%) and sensitivity to moisture during storage remain challenges . Comparative studies highlight its superiority in cross-coupling reactions but underscore the need for optimization in asymmetric catalysis.

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